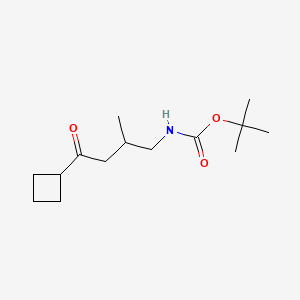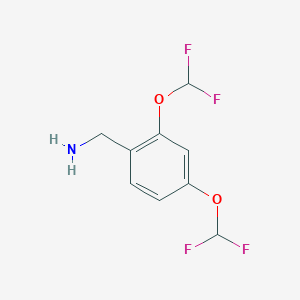
(2,4-Bis(difluoromethoxy)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4-bis(difluoromethoxy)phenyl]methanamine is a chemical compound with the molecular formula C9H10ClF4NO2. It is known for its unique structure, which includes two difluoromethoxy groups attached to a phenyl ring, and a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-bis(difluoromethoxy)phenyl]methanamine typically involves the reaction of 2,4-difluoromethoxybenzene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the methanamine group.
Industrial Production Methods
In an industrial setting, the production of [2,4-bis(difluoromethoxy)phenyl]methanamine may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[2,4-bis(difluoromethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylmethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
[2,4-bis(difluoromethoxy)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [2,4-bis(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2,4-difluoromethoxy]phenylmethanamine
- [2,4-dimethoxy]phenylmethanamine
- [2,4-dichloromethoxy]phenylmethanamine
Uniqueness
[2,4-bis(difluoromethoxy)phenyl]methanamine is unique due to the presence of two difluoromethoxy groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H9F4NO2 |
|---|---|
Molekulargewicht |
239.17 g/mol |
IUPAC-Name |
[2,4-bis(difluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C9H9F4NO2/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-3,8-9H,4,14H2 |
InChI-Schlüssel |
UDENCIYMRAJLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


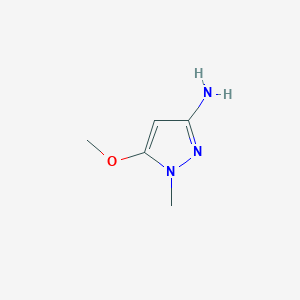
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
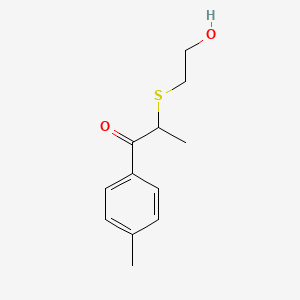
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
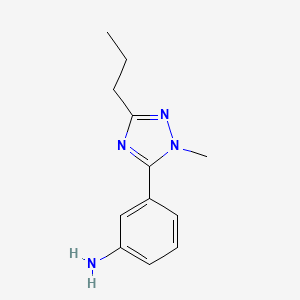
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid](/img/structure/B13647620.png)
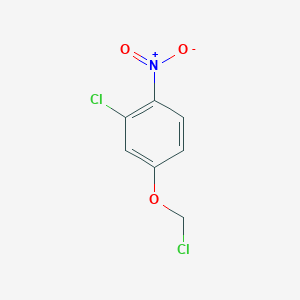
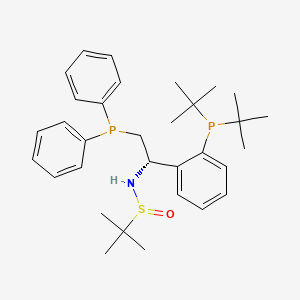
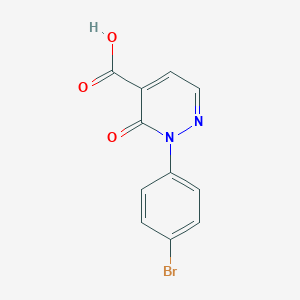
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
